1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride
Description
1-(2-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride is an aromatic amine derivative featuring a benzothiophene core substituted with a methyl group at position 2 and a methanamine group at position 5, forming a hydrochloride salt. The benzothiophene moiety provides a sulfur-containing heterocyclic system, which may enhance metabolic stability compared to benzene or benzofuran analogs . Its molecular formula is C₉H₁₀ClNS, with a molecular weight of 199.52 g/mol.
Properties
CAS No. |
2758001-57-7 |
|---|---|
Molecular Formula |
C10H12ClNS |
Molecular Weight |
213.73 g/mol |
IUPAC Name |
(2-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11NS.ClH/c1-7-4-9-5-8(6-11)2-3-10(9)12-7;/h2-5H,6,11H2,1H3;1H |
InChI Key |
ULNDPSKVLTWECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzothiophene Derivatives
The synthesis begins with bromination of a substituted benzothiophene precursor. For 2-methylbenzothiophene derivatives, bromination typically occurs at the 5-position due to the electron-donating methyl group at C2 directing electrophilic substitution.
Reaction Conditions :
-
Reagent : N-Bromosuccinimide (NBS) or bromine (Br₂)
-
Catalyst : FeBr₃ or AlCl₃ (0.5–1.0 equiv.)
-
Solvent : Dichloromethane (DCM) or chloroform
-
Temperature : 0–25°C
-
Yield : 70–85%
Mechanistic Insight :
The methyl group at C2 activates the aromatic ring, favoring bromination at C5 via electrophilic aromatic substitution. FeBr₃ coordinates with bromine, enhancing electrophilicity.
Amination of Brominated Intermediate
The brominated intermediate undergoes nucleophilic substitution to introduce the methanamine group.
Procedure :
-
Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at C5.
-
Quenching with Nitrile : Addition of acetonitrile forms a nitrile intermediate.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine.
Optimization Notes :
-
Solvent : Tetrahydrofuran (THF) for lithiation; ethanol for hydrogenation.
-
Yield : 50–65% after reduction.
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in diethyl ether to precipitate the hydrochloride salt.
Purification : Recrystallization from ethanol/ether mixtures yields >95% purity.
Catalytic Reductive Amination Approach
One-Pot Synthesis Using Iridium Catalysts
Recent advances employ iridium-based catalysts for tandem reductive amination, bypassing intermediate isolation.
Reaction Setup :
-
Substrates : 2-Methylbenzothiophene-5-carbaldehyde and methylamine.
-
Catalyst : [Ir(cod)Cl]₂ (0.2 mol%)
-
Reductant : Molecular hydrogen (H₂, 50 psi)
-
Base : Cs₂CO₃ (20 mol%)
Key Advantages :
Mechanistic Pathway :
-
Imine Formation : Condensation of aldehyde and amine.
-
Hydride Transfer : Ir-catalyzed hydrogenation of imine to amine.
Friedel-Crafts Alkylation Strategy
Methyl Group Introduction
Friedel-Crafts alkylation installs the methyl group at C2 of benzothiophene.
Conditions :
Subsequent Functionalization
The methylated benzothiophene undergoes nitration (HNO₃/H₂SO₄) followed by reduction (Sn/HCl) to introduce the amine group.
Challenges :
-
Regioselectivity : Nitration at C5 requires careful control of reaction conditions.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the amine intermediate.
Comparative Analysis of Methods
| Method | Yield | Complexity | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Bromination/Amination | 50–65% | Moderate | Low | Industrial |
| Iridium-Catalyzed | 78–82% | High | High | Lab-scale |
| Friedel-Crafts Alkylation | 60–70% | Low | Low | Pilot-scale |
Key Observations :
-
Catalytic Methods : Higher yields but require expensive iridium complexes.
-
Traditional Routes : Cost-effective but involve multi-step purifications.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times and improves safety for bromination and hydrogenation steps.
Case Study :
Chemical Reactions Analysis
1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Pharmaceutical Development
The unique structure of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride suggests potential applications in drug discovery, particularly in developing new therapeutic agents targeting neurological disorders or cancer. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine, which are crucial in mood regulation and various psychiatric conditions.
Chemical Synthesis
This compound can serve as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including alkylation and acylation, making it valuable in synthetic organic chemistry.
Biochemical Studies
Given its structural characteristics, this compound may be used in biochemical assays to study enzyme interactions or receptor binding. The benzothiophene ring is known to exhibit significant biological activity, which could be harnessed for studying metabolic pathways or drug-receptor interactions.
Material Science
The compound's properties may lend themselves to applications in materials science, particularly in developing polymers or other materials that require specific electronic or optical characteristics.
Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The benzothiophene core (Target) contains sulfur, which may confer distinct electronic properties compared to oxygen in benzofuran or nitrogen-rich benzimidazoles . Sulfur’s larger atomic size and lower electronegativity could enhance lipophilicity and π-stacking interactions.
Trifluoromethyl () and cyclopropyl () substituents alter electronic and steric profiles, impacting bioavailability and target binding.
Salt Forms and Solubility: Dihydrochloride salts (e.g., ) likely exhibit higher aqueous solubility than monohydrochloride forms (Target, ).
Q & A
Q. What are the optimal synthetic routes for 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves functionalizing the benzothiophene core. A common approach is the reductive amination of 2-methyl-1-benzothiophene-5-carbaldehyde using sodium cyanoborohydride in methanol, followed by HCl neutralization . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., THF) improve intermediate stability.
- Temperature : Maintain ≤0°C during amine hydrochloride formation to prevent byproducts.
- Purification : Recrystallization from ethanol/ether mixtures enhances purity (>95% by HPLC) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : - and -NMR confirm the benzothiophene core and amine hydrochloride moiety (e.g., δ 2.4 ppm for methyl group; δ 8.1 ppm for aromatic protons) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion [M+H] at m/z 208.1 .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be resolved?
Methodological Answer: Contradictions often arise from subtle structural variations. For example:
- Substituent effects : The 2-methyl group on benzothiophene enhances metabolic stability but reduces binding affinity to serotonin receptors compared to unsubstituted analogs .
- Chirality : Enantiomers (e.g., R vs. S configurations) may show divergent activities (e.g., 10-fold difference in IC values) .
Resolution strategies :
Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) properties?
Methodological Answer: Use a tiered approach:
In vitro assays :
- Plasma stability : Incubate with rat plasma (37°C, 24h); monitor degradation via LC-MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC <10 μM indicates high risk) .
In vivo PK (rodent model) :
- Administer IV (1 mg/kg) and oral (10 mg/kg) doses.
- Calculate AUC, , and bioavailability using non-compartmental analysis (WinNonlin) .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer: Focus on core modifications and substituent effects :
- Benzothiophene vs. benzofuran : Replace sulfur with oxygen to assess electronic impact on receptor binding (ΔpIC ~1.5 log units observed) .
- Amine substituents : Compare primary (methanamine) vs. secondary (ethylamine) amines; primary amines generally show higher solubility but lower membrane permeability .
Tools :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
Methodological Answer: Variations often stem from:
- pH dependence : Solubility peaks at pH 2–3 (hydrochloride form) but drops >pH 6 (free base precipitates) .
- Light sensitivity : Degrades under UV light (t <24h); store in amber vials at -20°C .
Validation :- Replicate experiments using USP-standard buffers.
- Include control samples with antioxidants (e.g., 0.1% BHT) to isolate degradation pathways .
Safety and Handling
Q. What precautions are critical for safe handling in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods during synthesis (amine hydrochloride may release HCl vapor) .
- Spill management : Neutralize with sodium bicarbonate before disposal .
- First aid : For eye exposure, rinse with 0.9% saline for 15+ minutes; seek medical evaluation for persistent irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
